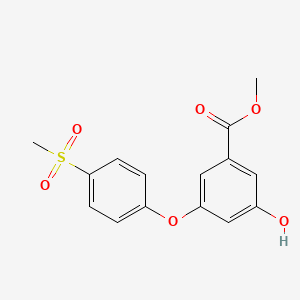

Methyl 3-hydroxy-5-(4-(methylsulfonyl)phenoxy)benzoate

货号 B3193780

CAS 编号:

752242-45-8

分子量: 322.3 g/mol

InChI 键: NVEUIWIHJJUPMD-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which it’s reacted. Benzoate esters, for example, can undergo hydrolysis to form carboxylic acids and alcohols . Methylsulfonyl groups can participate in various reactions, including elimination and substitution reactions .属性

CAS 编号 |

752242-45-8 |

|---|---|

分子式 |

C15H14O6S |

分子量 |

322.3 g/mol |

IUPAC 名称 |

methyl 3-hydroxy-5-(4-methylsulfonylphenoxy)benzoate |

InChI |

InChI=1S/C15H14O6S/c1-20-15(17)10-7-11(16)9-13(8-10)21-12-3-5-14(6-4-12)22(2,18)19/h3-9,16H,1-2H3 |

InChI 键 |

NVEUIWIHJJUPMD-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CC(=CC(=C1)OC2=CC=C(C=C2)S(=O)(=O)C)O |

规范 SMILES |

COC(=O)C1=CC(=CC(=C1)OC2=CC=C(C=C2)S(=O)(=O)C)O |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Methyl 3-(phenylmethyl)oxy-5-[4-(methylsulfonyl)phenoxy]benzoate (3.50 g, 8.50 mmol) was dissolved in THF (60 mL) followed by 10% palladium on carbon (500 mg). The reaction was then placed under a hydrogen atmosphere by an evacuation-backfill technique. The reaction was then stirred vigorously for 4 h followed by filtration and evaporation which afforded the title compound as an colourless oil (2.75 g, 100%).

Quantity

3.5 g

Type

reactant

Reaction Step One

Name

Yield

100%

Synthesis routes and methods II

Procedure details

After adding 60 ml of trifluoroacetic acid to a solution of 30.9 g (84.3 mmol) of the obtained 3-(4-methanesulfonyl-phenoxy)-5-methoxymethoxy-benzoic acid methyl ester in methylene chloride (100 ml) while cooling on ice, the reaction mixture was stirred at room temperature for 4 hours. The reaction mixture was concentrated under reduced pressure, and the obtained residue was purified by silica gel column chromatography (hexane:acetic acid ethyl ester=1:1) to obtain 15.2 g of 5-hydroxy-3-(4-methanesulfonyl-phenoxy)benzoic acid methyl ester (yield: 56%) as a white solid.

Name

3-(4-methanesulfonyl-phenoxy)-5-methoxymethoxy-benzoic acid methyl ester

Quantity

30.9 g

Type

reactant

Reaction Step One

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R,4S)-ethyl 5-([1,1'-biphenyl]-4-yl)-4-aMino-2-Methylpentanoate](/img/structure/B3193779.png)